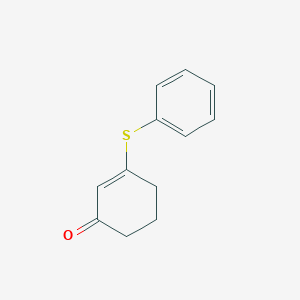

![molecular formula C9H7NO2S B350232 2-[(Cyanomethyl)sulfanyl]benzoic acid CAS No. 243984-86-3](/img/structure/B350232.png)

2-[(Cyanomethyl)sulfanyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

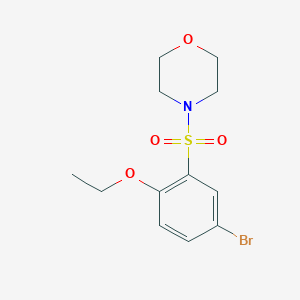

2-[(Cyanomethyl)sulfanyl]benzoic acid , also known by its chemical formula C~9~H~7~NO~2~S , is a compound with intriguing properties. It belongs to the class of organic molecules known as benzoic acids and derivatives . The compound features a benzene ring substituted with a cyano group (-CN) and a thiol group (-SH) at different positions. Its molecular weight is approximately 193.23 g/mol .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

1. Synthesis and Structural Analysis

The precursor 2-[(Cyanomethyl)sulfanyl]benzoic acid has been utilized in the synthesis of various enantiomeric spiro-λ4-sulfane-precursor diaryl sulfoxides. These compounds are prepared by oxidation from corresponding sulfides and later resolved to yield enantiomers in high enantiomeric excess. Their molecular structures were determined using X-ray diffraction, revealing details about bond lengths, angles, and CD spectra (Szabó et al., 1997).

2. Electrochemical Behavior and Kinetics

In research focusing on the electrochemical behavior of benzoic acid derivatives, compounds including 2-[(Cyanomethyl)sulfanyl]benzoic acid were explored. Their electrochemical reduction in aqueous solutions showed that the position of sulfo substituents relative to azo bridges and the solution's pH significantly impacts their electrochemical behavior. The reduction process predominantly results in hydrazo compounds, following a specific mechanism and kinetics (Mandić et al., 2004).

3. Fluorescent Probing and Imaging

The compound has been employed in the design and synthesis of a near-infrared (NIR) fluorescent probe for the sensitive detection and imaging of sulfane sulfur in living cells and in vivo. The probe, composed of a fluorophore and a sulfane sulfur recognition unit, showed high sensitivity and selectivity, proving to be a valuable tool for studying physiological and pathological functions of sulfur sulfide in living organisms (Han et al., 2018).

4. Catalysis and Sulfenylation

2-[(Cyanomethyl)sulfanyl]benzoic acid has been mentioned in the context of nickel-catalyzed and benzoic acid-promoted direct sulfenylation of unactivated arenes. This methodology facilitates efficient access to valuable aryl sulfides with a high degree of functional group tolerance, showcasing the compound's utility in complex chemical synthesis processes (Yang et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

2-(cyanomethylsulfanyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4H,6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIYVQLKALMPFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Cyanomethyl)sulfanyl]benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B350172.png)

![N-[4-(acetylamino)phenyl]-4-methylbenzamide](/img/structure/B350175.png)

![1-Benzo[1,3]dioxol-5-ylmethyl-4-(toluene-4-sulfonyl)-piperazine](/img/structure/B350212.png)

![1-Benzo[1,3]dioxol-5-ylmethyl-4-(4-methoxy-benzenesulfonyl)-piperazine](/img/structure/B350215.png)

![Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B350223.png)

![Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B350227.png)

![1-Benzo[1,3]dioxol-5-ylmethyl-4-(4-ethoxy-benzenesulfonyl)-piperazine](/img/structure/B350233.png)